N-[4-(2,3-dihydro-1H-inden-5-ylsulfamoyl)phenyl]acetamide
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Overview
Description
N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an indene moiety, a sulfonyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the indene derivative. The indene moiety can be synthesized through a Diels-Alder reaction followed by hydrogenation. The sulfonylation of the indene derivative is achieved using sulfonyl chlorides under basic conditions. Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, it can interact with cellular signaling pathways, modulating the expression of genes involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)METHYL]PHENYL}ACETAMIDE: Similar structure but with a methyl group instead of a sulfonyl group.
N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)CARBONYL]PHENYL}ACETAMIDE: Similar structure but with a carbonyl group instead of a sulfonyl group.
Uniqueness
N-{4-[(2,3-DIHYDRO-1H-INDEN-5-YLAMINO)SULFONYL]PHENYL}ACETAMIDE is unique due to its combination of an indene moiety, a sulfonyl group, and an acetamide group. This unique structure imparts specific chemical reactivity and bioactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[4-(2,3-dihydro-1H-inden-5-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)18-15-7-9-17(10-8-15)23(21,22)19-16-6-5-13-3-2-4-14(13)11-16/h5-11,19H,2-4H2,1H3,(H,18,20) |
InChI Key |
MEZXXIMWYSOFSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCC3)C=C2 |
solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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